Home > Products > Screening Compounds P26466 > Vitamin e succinate
Vitamin e succinate - 4345-03-3

Vitamin e succinate

Catalog Number: EVT-309323
CAS Number: 4345-03-3
Molecular Formula: C33H54O5
Molecular Weight: 530.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vitamin E succinate (d-alpha-tocopheryl succinate) is a synthetic derivative of the natural form of vitamin E, alpha-tocopherol. [] It is a lipophilic compound with promising applications in various fields of scientific research, primarily due to its anti-proliferative and apoptosis-inducing effects in various cancer cell lines. [] Unlike alpha-tocopherol, which is known for its antioxidant properties, vitamin E succinate exhibits biological activities that extend beyond simple antioxidant functions. []

Future Directions
  • Clinical Trials: Despite promising results in in vitro and in vivo preclinical studies, clinical trials are needed to evaluate the efficacy and safety of vitamin E succinate in human cancer patients. []

Trolox

Relevance: Structurally similar to Vitamin E succinate, Trolox lacks the long phytyl side chain present in the former. Studies comparing the anti-proliferative effects of Trolox and Vitamin E succinate on retrovirus-transformed tumor cells demonstrated that Trolox, unlike Vitamin E succinate, did not hinder tumor cell growth. [] This suggests that the anti-proliferative activity of Vitamin E succinate may be dependent on its structural features, particularly the presence of the phytyl side chain, and not solely on its antioxidant properties.

Butylated Hydroxyanisole (BHA)

Relevance: Despite its structural dissimilarity to Vitamin E succinate, BHA exhibits similar effects on tumor cell growth and morphology. Studies have demonstrated that BHA, like Vitamin E succinate, inhibits growth and induces morphological changes in mouse melanoma (B-16), mouse neuroblastoma (NBP2), and rat glioma (C-6) cells in culture. [, ] This observation suggests that the anti-tumor activity of Vitamin E succinate might be partly attributed to its antioxidant mechanisms, similar to BHA.

Butylated Hydroxytoluene (BHT)

Relevance: Although structurally dissimilar to Vitamin E succinate, BHT, like Vitamin E succinate, affects tumor cell growth and morphology. Studies have shown that BHT, similar to Vitamin E succinate, inhibits the growth and alters the morphology of mouse melanoma (B-16), mouse neuroblastoma (NBP2), and rat glioma (C-6) cells in culture. [, ] This suggests that the antioxidant properties of Vitamin E succinate may play a role in its anti-tumor activity, similar to BHT.

Vitamin E Nicotinate

Relevance: Vitamin E nicotinate, although structurally similar to Vitamin E succinate, is less effective in altering basal and melanocyte-stimulating hormone (MSH)-stimulated adenylate cyclase activity in melanoma cells compared to Vitamin E succinate. [] This suggests a distinct mechanism of action and potentially different biological activities between these two compounds.

Vitamin E Phosphate

Relevance: Despite its structural similarity to Vitamin E succinate, Vitamin E phosphate shows no significant inhibition on the proliferation of bovine choroidal endothelial cells (BCECs), unlike Vitamin E succinate. [] This suggests that the succinate moiety in Vitamin E succinate plays a crucial role in its specific biological activity.

Prostaglandin E2 (PGE2)

Relevance: Although structurally unrelated to Vitamin E succinate, PGE2 exhibits similar growth inhibitory effects on human tongue squamous carcinoma cells (SCC-25) in vitro. [] While the mechanisms are not fully elucidated, both compounds demonstrate potential as anti-cancer agents. Interestingly, malignant cells often overproduce PGE2, which may contribute to tumor progression. []

All-trans-retinoic Acid (atRA)

Relevance: Although structurally different from Vitamin E succinate, atRA exhibits comparable growth inhibitory effects on B lymphoma cells. Both compounds induce growth arrest at the G1 phase of the cell cycle and trigger apoptosis in these cells. [, ] This suggests that both Vitamin E succinate and atRA might share similar signaling pathways leading to growth inhibition and apoptosis in certain cancer cells.

Source and Classification

Vitamin E succinate is synthesized from tocopherol (vitamin E) and succinic acid. Tocopherols are naturally occurring compounds found in various foods, particularly in vegetable oils, nuts, and green leafy vegetables. Succinic acid is a dicarboxylic acid that can be sourced from fermentation processes or chemical synthesis. Vitamin E succinate falls under the category of fat-soluble vitamins and is classified as an antioxidant due to its ability to neutralize free radicals in the body.

Synthesis Analysis

Methods of Synthesis

Vitamin E succinate can be synthesized through various methods, including enzymatic and chemical approaches. Two notable synthesis methods are:

  1. Enzymatic Synthesis:
    • A common method employs lipases as catalysts. For instance, using Candida rugosa lipase or modified Novozym-435 lipase allows for the esterification of tocopherol with succinic acid or its anhydride. The reaction typically takes place in organic solvents at controlled temperatures (20-60 °C) for 24-48 hours, allowing for high yields of vitamin E succinate .
  2. Chemical Synthesis:
    • Another approach involves using 4-dimethylaminopyridine (DMAP) immobilized on nano-silica as a catalyst in a mixed solvent system (hexane/acetone). In this method, tocopherol and succinic anhydride are reacted under nitrogen atmosphere, yielding up to 94% vitamin E succinate after purification steps .

Technical Parameters

  • Reaction Conditions: Temperature ranges from 20 °C to 60 °C; reaction times vary from 24 to 48 hours.
  • Molar Ratios: The molar ratio of tocopherol to succinic acid typically ranges from 1:1 to 1:5 depending on the method used.
Molecular Structure Analysis

Structure Overview

The molecular formula for vitamin E succinate is C21H38O4C_{21}H_{38}O_4. The structure consists of a chromanol ring typical of tocopherols combined with a succinate moiety.

Structural Characteristics

Spectroscopic Data

Chemical Reactions Analysis

Vitamin E succinate participates in several chemical reactions primarily involving esterification and hydrolysis:

  1. Esterification Reaction:
    • The primary reaction involves the esterification of tocopherol with succinic acid or its anhydride, forming vitamin E succinate while releasing water.
  2. Hydrolysis Reaction:
    • In aqueous environments, vitamin E succinate can undergo hydrolysis back into tocopherol and succinic acid under acidic or basic conditions.

Reaction Conditions

  • Typical conditions involve organic solvents to facilitate the reaction and control temperature to optimize yield.
Mechanism of Action

Vitamin E succinate exerts its biological effects primarily through its antioxidant properties:

  1. Antioxidant Activity:
    • It scavenges free radicals and prevents lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
  2. Cell Signaling:
    • Vitamin E succinate may influence cell signaling pathways related to apoptosis and inflammation, contributing to its potential anticancer properties.
  3. Bioavailability:
    • The esterified form may enhance absorption compared to free tocopherol due to improved solubility in lipid environments.
Physical and Chemical Properties Analysis

Properties Overview

  • Molecular Weight: Approximately 358.54 g/mol.
  • Solubility: Lipophilic nature allows it to dissolve well in organic solvents but poorly in water.
  • Melting Point: Typically ranges around 50-60 °C depending on purity and formulation.

Stability

Vitamin E succinate is relatively stable under normal storage conditions but may degrade under extreme heat or light exposure.

Applications

Vitamin E succinate has diverse applications across various fields:

  1. Nutraceuticals:
    • Used as a dietary supplement due to its antioxidant properties and potential health benefits.
  2. Pharmaceuticals:
    • Investigated for use in cancer therapies due to its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative stress .
  3. Cosmetics:
    • Incorporated into skincare products for its skin-protective properties against environmental damage.
  4. Food Industry:
    • Employed as a food preservative due to its antioxidant capabilities, helping to extend shelf life by preventing rancidity.
Introduction to Vitamin E Succinate

Vitamin E succinate (VES), chemically known as α-tocopheryl succinate, represents a semisynthetic derivative of natural vitamin E where the phenolic hydroxyl group of α-tocopherol is esterified with succinic acid. This molecular modification fundamentally alters its biochemical behavior, transforming it from a primary antioxidant into a compound with unique biological activities. Unlike unesterified vitamin E forms, VES exhibits pro-apoptotic properties selectively in malignant cells while sparing normal tissues, making it a compelling candidate for cancer therapy and other biomedical applications [1] [3]. Its redox-silent nature (due to blocked phenolic group) paradoxically enables potent non-antioxidant effects including mitochondrial destabilization, gene expression modulation, and epigenetic regulation [2] [8].

Biochemical and Structural Characterization of VES

The molecular structure of VES (C33H54O5) comprises a chromanol head group and a 16-carbon phytyl side chain, with succinic acid esterified at the C-6 position. This esterification confers distinctive properties:

  • Enhanced Stability: The succinate group protects the phenolic oxygen from oxidation, extending shelf-life compared to unesterified tocopherols [3].
  • Amphiphilicity: While largely hydrophobic, the terminal carboxyl group introduces mild amphiphilicity (logP ≈ 8.5), enabling moderate surfactant properties critical for self-emulsifying drug delivery systems [3] [7].
  • Metabolic Activation: Esterases in intestinal mucosa and cells hydrolyze VES to free α-tocopherol and succinic acid, though hydrolysis is incomplete in cancer cells, allowing intact VES accumulation [10].

VES exerts multifaceted anticancer effects through several interconnected mechanisms:

  • Mitochondrial Targeting: As a "mitocan," VES integrates into mitochondrial membranes, inducing permeability transition pore opening and cytochrome c release. This triggers the intrinsic apoptotic pathway without requiring p53 or p21/WAF1 function [2] [3].
  • Death Receptor Upregulation: VES increases expression of TRAIL receptors DR4/DR5, sensitizing tumors to death ligands. This occurs via JNK/p38 MAPK activation and suppression of NF-κB survival pathways [2].
  • Epigenetic Modulation: Recent studies reveal VES binds fat mass and obesity-associated protein (FTO), recruiting the E3 ubiquitin ligase DTX2 to promote FTO degradation. As FTO demethylates N6-methyladenosine (m6A) on RNA, its degradation enhances RNA methylation, suppressing oncogene expression and improving immunotherapy response [8].
  • Cell Cycle Arrest: VES induces G1/S arrest by downregulating cyclin D1 and CDK4 while upregulating p21 and p27, irrespective of p53 status [1].

Table 1: Key Molecular Targets of Vitamin E Succinate in Cancer Cells

TargetEffect of VESDownstream Consequence
Mitochondrial membranesPermeability transition pore openingCytochrome c release; caspase activation
DR4/DR5 receptorsUpregulationEnhanced TRAIL-induced apoptosis
FTO proteinUbiquitin-mediated degradationIncreased RNA m6A methylation
HMG-CoA reductasePartial inhibitionReduced cholesterol synthesis
PKC and AP-1 signalingInhibitionSuppressed proliferation

Historical Evolution of VES Research in Biomedical Sciences

The biomedical investigation of VES began in 1982 when Kedar Prasad's laboratory first documented its superior pro-differentiation effects in neuroblastoma cells compared to tocopherol, tocopheryl acetate, and tocopheryl nicotinate [1]. This seminal observation ignited four decades of research revealing VES's unique anticancer properties:

  • 1980s-1990s: Mechanistic studies established VES's selective cytotoxicity against transformed cells. A pivotal 1999 study demonstrated VES reduced mitotic accumulation in irradiated human tumor cells but not normal cells [1].
  • Early 2000s: Landmark research confirmed VES as the most effective vitamin E derivative for adjuvant cancer therapy. A 2003 review synthesized evidence from >50 cancer cell lines, documenting VES-induced apoptosis in rodent and human cancers while sparing normal cells [1]. Simultaneously, Neuzil et al. (2002) demonstrated VES's in vivo efficacy in colon cancer xenografts, showing tumor growth inhibition through proliferation arrest and apoptosis induction [2].
  • 2010s: Focus shifted to combination therapies and drug delivery. Nanotechnology addressed VES's hydrophobicity (water solubility <0.1 mg/mL) through liposomes, micelles, and polymeric nanoparticles. A 2016 study achieved 90-fold solubility enhancement using TPGS-based micelles [3].
  • Post-2020: Breakthroughs in immunomodulation emerged. The 2024 discovery of VES as a molecular glue degrading FTO revolutionized understanding of its epigenetic actions. By bridging FTO to DTX2 E3 ligase, VES enhances tumor immunogenicity and T-cell cytotoxicity, overcoming immunotherapy resistance [8].

Table 2: Historical Milestones in VES Research

YearDiscoverySignificance
1982Selective differentiation induction in cancer cellsFirst evidence of VES's anticancer specificity
2002In vivo tumor suppression in xenograftsValidated efficacy in animal models
2003Synergy with radiation/chemotherapyEstablished adjuvant therapy potential
2012Nanocarrier formulations developedOvercame bioavailability limitations
2024FTO degradation mechanism elucidatedRevealed epigenetic immunomodulatory actions

Comparative Analysis of VES with Other Vitamin E Derivatives

Vitamin E encompasses eight naturally occurring forms (α/β/γ/δ-tocopherols and tocotrienols) and numerous semisynthetic derivatives. VES exhibits distinct biochemical behavior compared to these analogs:

  • Antioxidant Capacity: Unlike α-tocopherol (standard redox potential = +480 mV), VES lacks direct radical-scavenging ability due to esterified phenol. This redox-silent property enables selective pro-oxidant effects in tumor mitochondria by inducing superoxide generation [2] [7].
  • Cellular Uptake and Metabolism: Tocotrienols demonstrate 70-fold higher cellular accumulation than tocopherols due to unsaturated side chains, but VES's hydrolysis-resistant ester bond facilitates prolonged intracellular retention. While tocopheryl acetate undergoes complete hydrolysis in enterocytes, only 40-60% of VES is hydrolyzed systemically, allowing intact molecule accumulation in tumors [3] [10].
  • Anticancer Mechanisms: Comparative studies reveal fundamental mechanistic differences:
  • α-Tocopherol: Lacks intrinsic proapoptotic activity; may even protect cancer cells during chemotherapy [5].
  • γ-Tocopherol: Inhibits cyclooxygenase and NF-κB, exerting anti-inflammatory effects but weak apoptosis induction [9].
  • Tocotrienols: Suppress HMG-CoA reductase and downregulate HER2/neu receptors but require higher doses than VES for equivalent apoptosis [7].
  • α-Tocopheryl Acetate: Inert precursor with no anticancer activity until hydrolyzed [10].

Properties

CAS Number

4345-03-3

Product Name

Vitamin e succinate

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1

InChI Key

IELOKBJPULMYRW-NJQVLOCASA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Acetate, Tocopherol
alpha Tocopherol
alpha Tocopherol Acetate
alpha Tocopherol Hemisuccinate
alpha Tocopherol Succinate
alpha Tocopheryl Calcium Succinate
alpha-Tocopherol
alpha-tocopherol acetate
alpha-tocopherol hemisuccinate
alpha-tocopherol succinate
alpha-Tocopheryl Calcium Succinate
d alpha Tocopherol
d alpha Tocopheryl Acetate
d-alpha Tocopherol
d-alpha-Tocopheryl Acetate
R,R,R-alpha-Tocopherol
Tocopherol Acetate
Tocopherol Succinate
Tocopherol, d-alpha
Tocopheryl Acetate
vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.